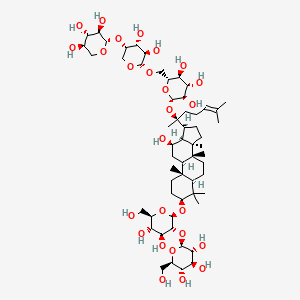![molecular formula C8H14ClN3O3 B1447965 1-[3-(Dimethylamino)propyl]imidazolidine-2,4,5-trione hydrochloride CAS No. 1394042-21-7](/img/structure/B1447965.png)
1-[3-(Dimethylamino)propyl]imidazolidine-2,4,5-trione hydrochloride
Übersicht
Beschreibung
“1-[3-(Dimethylamino)propyl]imidazolidine-2,4,5-trione hydrochloride” is a chemical compound with the CAS Number: 1394042-21-7 . It has a molecular weight of 235.67 and its IUPAC name is 1-[3-(dimethylamino)propyl]-2,4,5-imidazolidinetrione hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H13N3O3.ClH/c1-10(2)4-3-5-11-7(13)6(12)9-8(11)14;/h3-5H2,1-2H3,(H,9,12,14);1H . This code provides a detailed description of the molecule’s structure, including the number and arrangement of atoms, as well as the presence of any charges or isotopes.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility are not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Biological Research
In biological research, this compound is utilized for its potential as a biological buffer . It’s particularly useful in maintaining the pH of solutions used in biological experiments, which is crucial for the stability of most biological systems .
Chemistry
Within the field of chemistry, this compound serves as a reagent in organic synthesis. It can act as a protecting group for amines or as a precursor for the synthesis of more complex molecules .
Medicine
In medical research, “1-[3-(Dimethylamino)propyl]imidazolidine-2,4,5-trione hydrochloride” is explored for its pharmacological properties . It may be investigated for its role in drug formulations, particularly for drugs that require a controlled release in the body .
Pharmacology
Pharmacologically, it’s studied for its interaction with biological membranes and enzymes. This includes research into its effects on enzyme inhibition , which could lead to the development of new therapeutic agents .
Toxicology
Toxicological studies may involve this compound to understand its safety profile and toxicological effects . It’s important to determine the safe dosage levels and to identify any potential side effects or interactions with other substances .
Environmental Science
In environmental science, the compound’s impact on ecosystems is of interest. Research might focus on its biodegradability , environmental persistence , and potential as an environmental contaminant . Understanding its behavior in different environmental contexts is key to assessing its ecological impact .
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[3-(dimethylamino)propyl]imidazolidine-2,4,5-trione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O3.ClH/c1-10(2)4-3-5-11-7(13)6(12)9-8(11)14;/h3-5H2,1-2H3,(H,9,12,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLTQRVJBQJYEQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C(=O)C(=O)NC1=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Dimethylamino)propyl]imidazolidine-2,4,5-trione hydrochloride | |
CAS RN |
1394042-21-7 | |
| Record name | 2,4,5-Imidazolidinetrione, 1-[3-(dimethylamino)propyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1394042-21-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-({[5-(Trifluoromethyl)-2-furyl]methyl}thio)-1,3,4-thiadiazol-2-amine](/img/structure/B1447886.png)



![2-((2R,4aR,6R,7R,8R,8aS)-6,8-Bis(benzyloxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione](/img/structure/B1447893.png)

![5-Chloro-6-methylimidazo[1,2-a]pyrazine](/img/structure/B1447899.png)
![1-{4,5,7-trimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one](/img/structure/B1447900.png)

![Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B1447903.png)
![3-(benzyloxy)-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1447904.png)
